molecular formula C15H21N3O2 B13412383 5-[[Hydroxy(methyl)amino]methyl]-4-isopropyl-1-methyl-2-phenylpyrazol-3-one

5-[[Hydroxy(methyl)amino]methyl]-4-isopropyl-1-methyl-2-phenylpyrazol-3-one

Cat. No.: B13412383
M. Wt: 275.35 g/mol
InChI Key: JIPDNXXJQSZQLT-UHFFFAOYSA-N
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Description

5-[[Hydroxy(methyl)amino]methyl]-4-isopropyl-1-methyl-2-phenylpyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[Hydroxy(methyl)amino]methyl]-4-isopropyl-1-methyl-2-phenylpyrazol-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolone core, followed by the introduction of the hydroxy(methyl)amino group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-[[Hydroxy(methyl)amino]methyl]-4-isopropyl-1-methyl-2-phenylpyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-[[Hydroxy(methyl)amino]methyl]-4-isopropyl-1-methyl-2-phenylpyrazol-3-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[[Hydroxy(methyl)amino]methyl]-4-isopropyl-1-methyl-2-phenylpyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropyl-1-methyl-2-phenylpyrazol-3-one: Lacks the hydroxy(methyl)amino group.

    5-Hydroxy-4-isopropyl-1-methyl-2-phenylpyrazol-3-one: Contains a hydroxyl group instead of the hydroxy(methyl)amino group.

Uniqueness

The presence of the hydroxy(methyl)amino group in 5-[[Hydroxy(methyl)amino]methyl]-4-isopropyl-1-methyl-2-phenylpyrazol-3-one imparts unique chemical properties, making it more versatile in certain reactions and applications compared to its similar counterparts.

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

5-[[hydroxy(methyl)amino]methyl]-1-methyl-2-phenyl-4-propan-2-ylpyrazol-3-one

InChI

InChI=1S/C15H21N3O2/c1-11(2)14-13(10-16(3)20)17(4)18(15(14)19)12-8-6-5-7-9-12/h5-9,11,20H,10H2,1-4H3

InChI Key

JIPDNXXJQSZQLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C)CN(C)O

Origin of Product

United States

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